1-Bromoazulene

Übersicht

Beschreibung

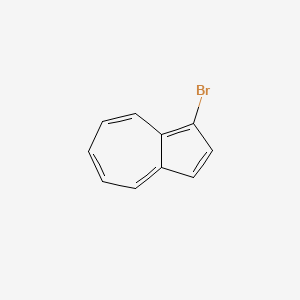

1-Bromoazulene is an aromatic compound derived from azulene, a non-benzenoid hydrocarbon known for its unique structure and vibrant blue color Azulene itself is composed of fused five- and seven-membered rings, which contribute to its distinct electronic properties

Vorbereitungsmethoden

1-Bromoazulene can be synthesized through several methods, with one of the most common being the bromination of azulene. This process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in a solvent such as dichloromethane, and the conditions are carefully controlled to ensure regioselectivity, resulting in the formation of this compound .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield.

Analyse Chemischer Reaktionen

1-Bromoazulene undergoes a variety of chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less commonly reported, the compound’s aromatic nature suggests it can participate in such reactions under appropriate conditions.

Coupling Reactions: this compound can undergo coupling reactions to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the Kumada cross-coupling reaction with PhMgBr yields 1-phenylazulene .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 1-Bromoazulene exerts its effects is primarily related to its electronic structure. The compound’s ability to participate in various chemical reactions is due to the polarized nature of the azulene ring system. In biological systems, azulene derivatives can interact with molecular targets such as COX-2, leading to anti-inflammatory effects . The exact pathways involved in these interactions are still under investigation, but they likely involve the modulation of enzyme activity and the inhibition of pro-inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

1-Bromoazulene can be compared to other azulene derivatives, such as:

1,3-Dibromoazulene: This compound has two bromine atoms, which can further enhance its reactivity in substitution and coupling reactions.

Guaiazulene: A naturally occurring derivative of azulene, guaiazulene has been studied for its anti-inflammatory and antioxidant properties.

The uniqueness of this compound lies in its specific reactivity and the potential to form a wide range of derivatives through substitution and coupling reactions. This versatility makes it a valuable compound in both research and industrial applications.

Biologische Aktivität

1-Bromoazulene is a derivative of azulene, a bicyclic hydrocarbon known for its unique structure and diverse biological activities. This article delves into the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, supported by various studies and case analyses.

This compound has the molecular formula and a molecular weight of 207.07 g/mol. Its structure is characterized by a bromine atom substituted at the 1-position of the azulene framework, which influences its reactivity and biological interactions.

Anti-Inflammatory Activity:

Research indicates that azulene derivatives, including this compound, exert anti-inflammatory effects primarily through the inhibition of cyclooxygenase-2 (COX-2) and modulation of cytokine secretion. A study highlighted that 5,6-bromoazulene (a close analog) stimulates macrophages to produce pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting that similar mechanisms may be applicable to this compound .

Anticancer Activity:

In terms of anticancer potential, studies have shown that azulene derivatives can selectively target cancer cells while sparing healthy cells. For instance, a study demonstrated that azulene hydrazide-hydrazone derivatives exhibited significant cytotoxicity against pancreatic cancer cell lines while maintaining lower toxicity towards normal fibroblasts . This selectivity is crucial for developing effective cancer therapies.

Table 1: Summary of Biological Activities of Azulene Derivatives

Recent Research Insights

A recent study conducted by Furkan Ayaz et al. (2020) evaluated the immunomodulatory effects of various azulene derivatives on lipopolysaccharide (LPS)-stimulated macrophages. The findings indicated that while 5,6-bromoazulene enhanced pro-inflammatory cytokine production at lower concentrations, higher doses led to decreased cell viability and cytokine levels. This suggests a dose-dependent relationship in its biological activity .

Another study by Chieko Kasami et al. (2021) explored the potential of azulene derivatives in targeting mitochondrial energy metabolism in cancer cells. The results indicated that certain azulene derivatives could disrupt oxidative phosphorylation, leading to reduced energy production in cancer cells, thereby inducing apoptosis .

Eigenschaften

IUPAC Name |

1-bromoazulene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br/c11-10-7-6-8-4-2-1-3-5-9(8)10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCRFNZRJRMLHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=CC(=C2C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30484718 | |

| Record name | Azulene, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61035-76-5 | |

| Record name | Azulene, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.